
2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, methoxy, and nitro groups in the compound suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with the benzamide moiety: The sulfonamide intermediate is then coupled with 4-methoxy-2-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its functional groups.
Medicine: Possible development as an antibacterial or anticancer agent.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for DNA synthesis. The fluorine and nitro groups may enhance its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
N-(4-methoxyphenyl)benzamide: Lacks the sulfonamide and fluorine groups but shares the benzamide core.
4-fluorobenzenesulfonamide: Contains the sulfonamide and fluorine groups but lacks the benzamide moiety.
Uniqueness
2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the combination of functional groups that may confer specific biological activities and chemical reactivity. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can participate in redox reactions.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWMPBZIKZPLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2720176.png)
![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)
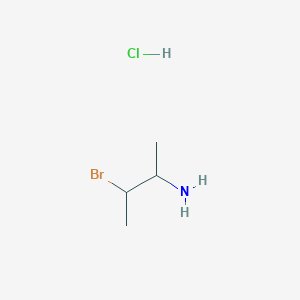


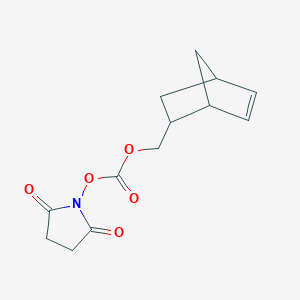
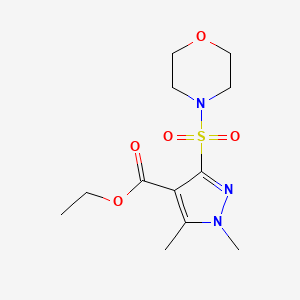


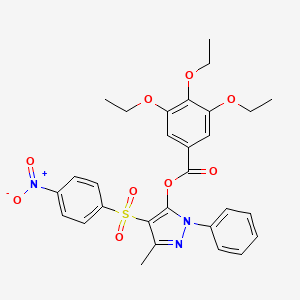
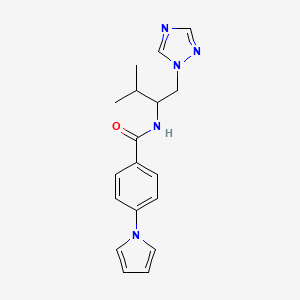
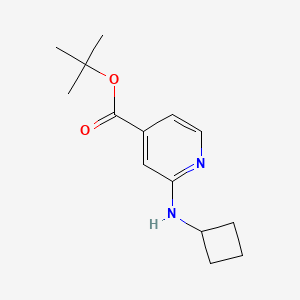
![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
